molecular formula C9H11Cl2NO3S B273476 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide

2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide

Cat. No. B273476
M. Wt: 284.16 g/mol
InChI Key: DKSYESGSFSYBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as DCMES and has been widely used in scientific research due to its unique properties. In

Mechanism of Action

DCMES inhibits carbonic anhydrase IX by binding to its active site. This prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate. As a result, the pH of the tumor microenvironment decreases, which inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
DCMES has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and renal cancer cells. DCMES has also been shown to decrease the pH of the tumor microenvironment, which inhibits the growth and metastasis of cancer cells. Additionally, DCMES has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

DCMES has several advantages for lab experiments. It is a selective inhibitor of carbonic anhydrase IX and has been shown to have anticancer properties. DCMES is also stable under physiological conditions and can be easily synthesized. However, DCMES has some limitations. It has poor solubility in water, which limits its use in aqueous solutions. DCMES also has low bioavailability, which limits its use in vivo.

Future Directions

There are several future directions for the use of DCMES in scientific research. One direction is to develop more potent and selective inhibitors of carbonic anhydrase IX. Another direction is to investigate the use of DCMES in combination with other anticancer agents. Additionally, the use of DCMES in imaging and diagnosis of cancer is an area of future research.
Conclusion
In conclusion, 2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its ability to inhibit carbonic anhydrase IX. DCMES has several advantages for lab experiments, including its selective inhibition of carbonic anhydrase IX and its stability under physiological conditions. However, DCMES also has some limitations, including its poor solubility in water and low bioavailability. There are several future directions for the use of DCMES in scientific research, including the development of more potent and selective inhibitors of carbonic anhydrase IX and the investigation of its use in combination with other anticancer agents.

Synthesis Methods

DCMES can be synthesized by reacting 2,5-dichlorobenzenesulfonyl chloride with 2-methoxyethylamine. The reaction takes place in an organic solvent, such as dichloromethane or toluene, at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

DCMES has been widely used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. DCMES has been shown to selectively inhibit carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This makes DCMES a potential anticancer agent.

properties

Product Name

2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide

Molecular Formula

C9H11Cl2NO3S

Molecular Weight

284.16 g/mol

IUPAC Name

2,5-dichloro-N-(2-methoxyethyl)benzenesulfonamide

InChI

InChI=1S/C9H11Cl2NO3S/c1-15-5-4-12-16(13,14)9-6-7(10)2-3-8(9)11/h2-3,6,12H,4-5H2,1H3

InChI Key

DKSYESGSFSYBCV-UHFFFAOYSA-N

SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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